1-(2-((Methylthio)methyl)-4-nitrophenyl)ethan-1-one
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Overview
Description
1-(2-((Methylthio)methyl)-4-nitrophenyl)ethan-1-one is an organic compound with a complex structure that includes a nitro group, a methylthio group, and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((Methylthio)methyl)-4-nitrophenyl)ethan-1-one typically involves multiple steps. One common method includes the nitration of a precursor compound followed by the introduction of the methylthio group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and methylation processes. These methods are optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to produce high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-((Methylthio)methyl)-4-nitrophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.
Substitution: The methylthio group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and catalyst choice being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
1-(2-((Methylthio)methyl)-4-nitrophenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may have biological activity, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-((Methylthio)methyl)-4-nitrophenyl)ethan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The nitro group and methylthio group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4’-Methylthioacetophenone: This compound shares the methylthio group but lacks the nitro group, resulting in different chemical properties and reactivity.
1-(5-Methyl-2-(methylthio)phenyl)ethan-1-one: Similar in structure but with variations in the position of the methylthio group, affecting its chemical behavior.
Uniqueness
1-(2-((Methylthio)methyl)-4-nitrophenyl)ethan-1-one is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both the nitro and methylthio groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry.
Biological Activity
1-(2-((Methylthio)methyl)-4-nitrophenyl)ethan-1-one, a compound featuring a methylthio group and a nitrophenyl moiety, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial, cytotoxic, and other pharmacological effects supported by diverse research findings.
Chemical Structure
The compound can be represented as follows:
This structure includes:
- A methylthio group (-S-CH₃)
- A nitrophenyl group (-NO₂ attached to a phenyl ring)
Antimicrobial Activity
Research has demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties.
Table 1: Antimicrobial Activity Against Common Pathogens
Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
1 | E. coli | 0.5 mM |
2 | C. albicans | 0.3 mM |
3 | B. mycoides | 0.4 mM |
4 | A. niger | 0.6 mM |
Note: Values are indicative and derived from various studies examining similar compounds with the nitrophenyl structure .
Cytotoxicity Studies
Cytotoxicity assessments reveal that the compound exhibits significant activity against various cancer cell lines. The IC₅₀ values indicate the concentration at which the compound inhibits cell growth by 50%.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC₅₀ (μM) |
---|---|
A549 (Lung) | 15.6 |
HeLa (Cervical) | 12.3 |
MCF7 (Breast) | 18.7 |
These results suggest that the compound has potential as an anticancer agent, with the ability to inhibit cell proliferation effectively .
The biological activity of this compound can be attributed to its ability to interact with cellular targets, leading to disruption of cellular processes:
- Antimicrobial Mechanism : It is hypothesized that the presence of the nitro group enhances electron affinity, allowing for better interaction with microbial DNA or proteins, thus inhibiting their function.
- Cytotoxic Mechanism : The compound may induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction.
Case Studies
Several studies have highlighted the efficacy of compounds related to this compound:
- Study on Antifungal Activity : A recent study reported that derivatives showed promising antifungal activity against C. albicans with MIC values significantly lower than standard antifungal agents .
- Cytotoxicity in Cancer Research : Another investigation focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications in the aromatic system can enhance cytotoxic effects against various cancer types .
- Comparative Analysis : A comparative study indicated that compounds containing both methylthio and nitrophenyl groups exhibited superior activity compared to their counterparts lacking these functional groups .
Properties
Molecular Formula |
C10H11NO3S |
---|---|
Molecular Weight |
225.27 g/mol |
IUPAC Name |
1-[2-(methylsulfanylmethyl)-4-nitrophenyl]ethanone |
InChI |
InChI=1S/C10H11NO3S/c1-7(12)10-4-3-9(11(13)14)5-8(10)6-15-2/h3-5H,6H2,1-2H3 |
InChI Key |
MEUUOQZHWZYJEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])CSC |
Origin of Product |
United States |
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